molecular formula C17H19FN6O B5039759 1-[(4-fluorophenyl)methyl]-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]triazole-4-carboxamide

1-[(4-fluorophenyl)methyl]-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]triazole-4-carboxamide

Cat. No.: B5039759
M. Wt: 342.4 g/mol
InChI Key: ULJIXHAZWCOCHZ-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]triazole-4-carboxamide involves several steps. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl 2-cyanoacetate to form an intermediate, which is then reacted with methyl isocyanate to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]triazole-4-carboxamide has been extensively used in scientific research. Its applications include:

    Chemistry: Used as a reactant in various organic synthesis reactions.

    Biology: Acts as a ligand in binding studies with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a dopamine transporter ligand.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound acts as a competitive inhibitor of dopamine transporters, preventing the reuptake of dopamine into the presynaptic neuron. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. The molecular targets include dopamine transporter proteins, and the pathways involved are primarily related to dopaminergic signaling.

Comparison with Similar Compounds

Similar compounds include:

    N-(2-cyanophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide:

    4-Methylpyrazole: Another triazole derivative with distinct applications and mechanisms of action.

1-[(4-fluorophenyl)methyl]-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific binding properties and biological activities.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O/c1-22(8-7-14-9-19-23(2)10-14)17(25)16-12-24(21-20-16)11-13-3-5-15(18)6-4-13/h3-6,9-10,12H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJIXHAZWCOCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN(C)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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